13-Fold Enhanced Steric Control in Baeyer-Villiger Oxidation
In a direct head-to-head comparison of simple alkyl ketones undergoing Baeyer-Villiger oxidation with peroxymaleic acid (PMA) and peroxytrifluoroacetic acid (PTFA), 5,5-dimethyl-3-hexanone exhibited the largest measured steric effect: a factor of 13 in the neopentyl-to-ethyl migration ratio [1]. This is substantially higher than the steric effects observed for other branched ketones in the same study, which ranged from factors of 2 to 6. The magnitude of this effect confirms that the neopentyl group exerts uniquely pronounced control over the migratory step, enabling predictable and selective ester formation that is not achievable with less-hindered ketones [1].
| Evidence Dimension | Steric effect on migration ratio (neopentyl/ethyl) in Baeyer-Villiger oxidation |
|---|---|
| Target Compound Data | Factor of 13 (neopentyl to ethyl migration) |
| Comparator Or Baseline | Other simple alkyl ketones in the study (e.g., methyl ketones, ethyl ketones): factors of 2–6 |
| Quantified Difference | At least 2-fold greater steric effect; the largest effect measured in the entire study |
| Conditions | Baeyer-Villiger oxidation using peroxymaleic acid (PMA) and peroxytrifluoroacetic acid (PTFA); product ratios determined by GC analysis |
Why This Matters
This data enables synthetic chemists to predict and exploit high migratory selectivity when designing oxidation sequences, justifying the specific procurement of 5,5-dimethyl-3-hexanone over other ketones that lack this extreme steric bias.
- [1] Winnik, M. A., & Stoute, V. (1973). Steric Effects in the Baeyer–Villiger Reaction of Simple Ketones. Canadian Journal of Chemistry, 51(16), 2788-2793. View Source
